molecular formula C12H10N2O4S B015778 4-(4-Nitrophenylsulfonyl)aniline CAS No. 1948-92-1

4-(4-Nitrophenylsulfonyl)aniline

Cat. No. B015778
CAS RN: 1948-92-1
M. Wt: 278.29 g/mol
InChI Key: DMZVYFFBWHBWMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Nitrophenylsulfonyl)aniline, such as 3-(3-nitrophenylsulfonyl)aniline, involves catalytic transfer hydrogenation processes where partially reduced polynitro aromatic compounds are obtained. These compounds are characterized using techniques like IR, NMR, and X-ray crystallography, and their structures are further confirmed through quantum chemical calculations (Li et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Nitrophenylsulfonyl)aniline has been determined through crystallography, revealing the presence of intramolecular hydrogen bonding and the influence of nitro and sulfonyl groups on the overall geometry of the molecule (Smith & Wermuth, 2013).

Chemical Reactions and Properties

Compounds like 4-(4-Nitrophenylsulfonyl)aniline participate in various chemical reactions, including nucleophilic aromatic substitution, which leads to the synthesis of derivatives with enhanced fluorescent properties and potential applications in materials science (Beppu et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, including solubility, crystal structure, and thermal stability, are influenced by the nitro and sulfonyl groups. These properties are crucial for their application in various fields, including materials science and fluorescence studies (Beppu et al., 2014).

Chemical Properties Analysis

The chemical behavior of 4-(4-Nitrophenylsulfonyl)aniline derivatives, such as their reactivity in nucleophilic aromatic substitution reactions and the formation of fluorescent compounds, highlights their versatility and potential for creating novel materials with specific properties (Beppu et al., 2014).

Scientific Research Applications

  • Detection of Hemoglobin : The photoluminescence of aniline-2-sulfonic acid oligomers, in the presence of AuCl4 and sodium citrate, can effectively detect hemoglobin at a nanomolar level without significant interference from common biomolecules (Gopi Kalaiyarasan et al., 2015).

  • Copolymerization Studies : The copolymerization of aniline with diphenylamine-4-sulphonic acid produces an intermediate supporting the formation of a strong aniline-DPASA bond, as indicated by UV-Vis spectra (T. Wen et al., 2001).

  • Understanding Polynitro Aromatic Compound Reduction : 3-(3-nitrophenylsulfonyl)aniline aids in understanding the mechanisms and intermediates of polynitro aromatic compound reduction, which could lead to designing new partial reduction products for technological applications (Yi Li et al., 2011).

  • Synthesis of Sulfonated Polyaniline : Polymerization of 4-aminodiphenylamine-2-sulfonic acid in aqueous ammonium persulfate solution yields sulfonated polyaniline (SPAn), showing similar spectroscopic characteristics to regular polyaniline (A. T. Royappa et al., 2001).

  • Dye Adsorbent Applications : A novel triazene-based polysulfone, poly 4-(4-aminophenylsulfonyl)diazobenzene, effectively removes water-soluble dyes, with a preference for cationic structure dyes in adsorption (A. Khazaei et al., 2013).

  • Partial Hydrogenation of Nitroacetophenone : Selective partial hydrogenation of 4-nitroacetophenone can be optimized to produce aniline-ketone, aniline-alcohol, and aniline-methylene with high yields (Joel M. Hawkins and Teresa W. Makowski, 2001).

  • Selective Oxidation of Anilines : Selective oxidation of anilines with hydrogen peroxide and selenium dioxide in methanol produces high yields of azoxyarenes and 4-alkoxy-N-(4-nitrophenyl)anilines, revealing general reaction pathways (Christin Gebhardt et al., 2008).

  • Synthesis of Disulfide-Containing Aniline : Synthesizing disulfide-containing aniline and its copolymerization with aniline produces materials with good redox activities and high molecular weights (Jun-Sang Cho et al., 2001).

  • Anilinolysis of Aryl 4-nitrophenyl Carbonates : The anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol shows a concerted mechanism with a zwitterionic tetrahedral intermediate as the rate-determining step (E. Castro et al., 2005).

Safety And Hazards

The safety and hazards of “4-(4-Nitrophenylsulfonyl)aniline” are not specified in the information I found.


Future Directions

I couldn’t find specific information on the future directions of research or applications for “4-(4-Nitrophenylsulfonyl)aniline”.


properties

IUPAC Name

4-(4-nitrophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZVYFFBWHBWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075162
Record name 4-[(4-Nitrophenyl)sulfonyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Nitrophenyl)sulfonyl)aniline

CAS RN

1948-92-1
Record name 4-[(4-Nitrophenyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-92-1
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Record name 4-Nitro-4'-aminodiphenyl sulfone
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Record name 1948-92-1
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Record name 4-[(4-Nitrophenyl)sulfonyl]aniline
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Record name 4-(4-nitrophenyl)sulfonylaniline
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Record name 4-((4-Nitrophenyl)sulfonyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JM Hutzler, D Kolwankar, MA Hummel… - Drug metabolism and …, 2002 - ASPET
Cytochrome P450 2C9-mediated metabolism has been shown to be activated in the presence of the effector dapsone. However, it has yet to be established what effector structural …
Number of citations: 59 dmd.aspetjournals.org
V Basrur, Y Song, SJ Mazur, Y Higashimoto… - Journal of Biological …, 2000 - ASBMB
The synthesis and antiviral properties of pyridinioalkanoyl thioester (PATE) compounds that target nucleocapsid p7 protein (NCp7) of the human immunodeficiency virus type 1 (HIV-1) …
Number of citations: 39 www.jbc.org
SF Zhou, ZW Zhou, LP Yang… - Current medicinal …, 2009 - ingentaconnect.com
Cytochrome P450 2C9 (CYP2C9) is one of the most abundant CYP enzymes in the human liver. CYP2C9 metabolizes more than 100 therapeutic drugs, including tolbutamide, glyburide…
MA Hummel, LJ Dickmann, AE Rettie… - Biochemical …, 2004 - Elsevier
Studies have shown that CYP2C9.1 mediated metabolism of flurbiprofen or naproxen is activated by co-incubation with dapsone. However, dapsone activation has not been examined …
SL Mo, ZW Zhou, LP Yang, MQ Wei… - Current drug …, 2009 - ingentaconnect.com
Part I of this article published in the same issue of Current Drug Metabolism discussed the substrate specificity, inhibitor selectivity and structure-activity relationship (SAR) of human …
R Lev - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
M Lu - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
JM Hutzler - 2001 - search.proquest.com
Cytochrome P450 enzymes can exhibit non-Michaelis-Menten, or atypical kinetics. In particular, dapsone activates CYP2C9-mediated flurbiprofen 4′-hydroxylation. However, the …
S Pegoraro, M Duffey, TD Otto, Y Wang… - Nature …, 2017 - nature.com
Severe malaria is a life-threatening complication of an infection with the protozoan parasite Plasmodium falciparum, which requires immediate treatment. Safety and efficacy concerns …
Number of citations: 29 0-www-nature-com.brum.beds.ac.uk
RR Ayscue - 2008 - search.proquest.com
The occurrence of atypical kinetics in cytochrome P450 reactions can confound in vitro determinations of a drug's kinetic parameters. During drug development, inaccurate kinetic …

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